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Compound of Interest

Compound Name: 3-Chloro-4-methoxytoluene

Cat. No.: B1345679 Get Quote

Chemical Identity and Physical Properties
2-Chloro-4-methylanisole, also known by its IUPAC name 2-chloro-1-methoxy-4-

methylbenzene, is a substituted aromatic ether.[1][2] Its core structure consists of an anisole

ring substituted with a chlorine atom at position 2 and a methyl group at position 4. The

accurate identification of this compound relies on a combination of its unique physical

constants and chemical database identifiers.

Table 1: Chemical Identifiers for 2-Chloro-4-methylanisole

Identifier Value

CAS Number 22002-44-4[1]

IUPAC Name 2-chloro-1-methoxy-4-methylbenzene[2]

Synonyms
3-Chloro-4-methoxytoluene, 2-Chloro-1-

methoxy-4-methyl-benzene[1][2]

Molecular Formula C₈H₉ClO[1]

Molecular Weight 156.61 g/mol [1][2]

InChI Key Not readily available for this specific isomer.

| Canonical SMILES | Not readily available for this specific isomer. |

Table 2: Physical Properties of 2-Chloro-4-methylanisole

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1345679?utm_src=pdf-interest
https://www.aromsyn.com/product/22002-44-4.html
https://www.chemical-suppliers.eu/enp/chloro-methoxy-methylbenzene-PX334928
https://www.aromsyn.com/product/22002-44-4.html
https://www.chemical-suppliers.eu/enp/chloro-methoxy-methylbenzene-PX334928
https://www.aromsyn.com/product/22002-44-4.html
https://www.chemical-suppliers.eu/enp/chloro-methoxy-methylbenzene-PX334928
https://www.aromsyn.com/product/22002-44-4.html
https://www.aromsyn.com/product/22002-44-4.html
https://www.chemical-suppliers.eu/enp/chloro-methoxy-methylbenzene-PX334928
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Appearance
Not specified, likely a liquid or low-
melting solid.

Boiling Point 100 °C (pressure not specified)[2]

Density 1.14 g/cm³[2]

Melting Point Data not available.

Refractive Index Data not available.

| Solubility | Expected to be insoluble in water and soluble in organic solvents. |

Spectroscopic Profile (Predicted)
Detailed experimental spectra for 2-Chloro-4-methylanisole are not widely published. The

following data is predicted based on the analysis of its chemical structure and known

spectroscopic principles for related compounds.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the methoxy, methyl, and

aromatic protons.

Methoxy Group (-OCH₃): A singlet at approximately 3.8-3.9 ppm (3H).

Methyl Group (-CH₃): A singlet at approximately 2.3-2.4 ppm (3H).

Aromatic Protons (Ar-H): Three protons on the benzene ring, exhibiting complex splitting

patterns (doublets and doublet of doublets) in the range of 6.7-7.2 ppm. The proton ortho to

the chlorine will be the most deshielded (downfield).

¹³C NMR Spectroscopy
The carbon NMR spectrum should display 8 distinct signals corresponding to each unique

carbon atom in the molecule.

Methyl Carbon (-CH₃): Approximately 20-22 ppm.
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Methoxy Carbon (-OCH₃): Approximately 55-56 ppm.

Aromatic Carbons (Ar-C): Six signals between 110-160 ppm. The carbon attached to the

methoxy group (C1) will be the most deshielded (downfield, ~155-158 ppm), followed by the

carbon attached to the chlorine (C2).

Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.

C-H stretching (aromatic): ~3030-3100 cm⁻¹

C-H stretching (aliphatic, -CH₃): ~2850-2960 cm⁻¹

C=C stretching (aromatic ring): ~1450-1600 cm⁻¹ (multiple bands)

C-O stretching (aryl ether): ~1230-1270 cm⁻¹ (asymmetric) and ~1020-1075 cm⁻¹

(symmetric)

C-Cl stretching: ~700-850 cm⁻¹

Safety and Hazard Information
Specific GHS classification for 2-Chloro-4-methylanisole (CAS 22002-44-4) is not uniformly

available. The data presented below is for the closely related isomer 4-Chloro-2-methylanisole

(CAS 3260-85-3) and should be used as a guideline with caution.[3] This class of compounds

is generally considered irritating.

Table 3: GHS Hazard Classification for 4-Chloro-2-methylanisole
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Classification Code Description

Pictogram Irritant[3]

Signal Word Warning[3]

Hazard Statements H315 Causes skin irritation.[3]

H319
Causes serious eye irritation.

[3]

H335
May cause respiratory

irritation.[3]

Precautionary Statements P261

Avoid breathing

dust/fume/gas/mist/vapours/sp

ray.[3]

P280
Wear protective gloves/eye

protection/face protection.

P302+P352
IF ON SKIN: Wash with plenty

of soap and water.

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[3] |

Experimental Protocol: Identification by GC-MS
This section outlines a standard procedure for the qualitative identification of 2-Chloro-4-

methylanisole in a sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To confirm the presence and identity of 2-Chloro-4-methylanisole by comparing its

retention time and mass spectrum against a certified reference standard.

1. Materials and Reagents:

Sample suspected to contain 2-Chloro-4-methylanisole.

Certified Reference Material (CRM) of 2-Chloro-4-methylanisole (>95% purity).[1]
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GC-grade solvent (e.g., Dichloromethane or Hexane).

Volumetric flasks, pipettes, and autosampler vials.

2. Sample and Standard Preparation:

Standard Solution: Prepare a 100 µg/mL stock solution of the 2-Chloro-4-methylanisole CRM

in the chosen solvent. Create a working standard of 10 µg/mL by serial dilution.

Sample Solution: If the sample is a solid, dissolve a known quantity in the solvent to achieve

an estimated concentration of 10 µg/mL. If it is a liquid, perform a 1:1000 dilution. Filter the

final solution if particulates are present.

3. GC-MS Instrumentation and Parameters:

Gas Chromatograph: Agilent 7890B or equivalent.

Mass Spectrometer: Agilent 5977A MSD or equivalent.

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

Injector: Split/Splitless, 250°C, Split ratio 20:1.

Carrier Gas: Helium, constant flow at 1.2 mL/min.

Oven Program:

Initial temperature: 60°C, hold for 2 minutes.

Ramp: 10°C/min to 280°C.

Hold: 5 minutes at 280°C.

Mass Spectrometer:

Source Temperature: 230°C.

Quadrupole Temperature: 150°C.
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Ionization Mode: Electron Ionization (EI) at 70 eV.

Scan Range: 40-400 m/z.

4. Data Analysis:

Inject 1 µL of the standard solution to determine its retention time (RT) and mass spectrum.

Inject 1 µL of the prepared sample solution.

Identification Criteria: The compound is positively identified if:

A peak is present in the sample chromatogram at the same RT (±0.05 min) as the CRM.

The mass spectrum of the sample peak matches the mass spectrum of the CRM,

including the molecular ion (m/z 156, with characteristic 3:1 ratio for the ³⁵Cl/³⁷Cl isotope

pattern at m/z 156/158) and key fragmentation ions.

Visualization of Identification Workflow
The following diagram illustrates the logical workflow for identifying an unknown substance

suspected to be 2-Chloro-4-methylanisole.
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Figure 1: Logical Workflow for Compound Identification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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